molecular formula C20H21NO B3928199 3-Benzylamino-5-p-tolyl-cyclohex-2-enone CAS No. 6401-56-5

3-Benzylamino-5-p-tolyl-cyclohex-2-enone

Cat. No.: B3928199
CAS No.: 6401-56-5
M. Wt: 291.4 g/mol
InChI Key: HBSBPHPQSGPPRW-UHFFFAOYSA-N
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Description

3-Benzylamino-5-p-tolyl-cyclohex-2-enone is a chemical compound with the molecular formula C20H21NO It is characterized by a cyclohexenone core substituted with benzylamino and p-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone typically involves the reaction of cyclohexenone derivatives with benzylamine and p-tolyl reagents. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Benzylamino-5-p-tolyl-cyclohex-2-enone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzylamino and p-tolyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

3-Benzylamino-5-p-tolyl-cyclohex-2-enone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzylamino-5-p-tolyl-cyclohex-2-enone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Benzylamino-5-p-tolyl-cyclohex-2-enone include other cyclohexenone derivatives with different substituents, such as:

  • 3-Amino-5-p-tolyl-cyclohex-2-enone
  • 3-Benzylamino-5-phenyl-cyclohex-2-enone

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(benzylamino)-5-(4-methylphenyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-15-7-9-17(10-8-15)18-11-19(13-20(22)12-18)21-14-16-5-3-2-4-6-16/h2-10,13,18,21H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSBPHPQSGPPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=CC(=O)C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387611
Record name 3-Benzylamino-5-p-tolyl-cyclohex-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663136
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6401-56-5
Record name 3-Benzylamino-5-p-tolyl-cyclohex-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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